4-{[(E)-9-anthrylmethylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-9-anthrylmethylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-9-anthrylmethylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of anthracene-9-carbaldehyde with 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-9-anthrylmethylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(E)-9-anthrylmethylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-9-anthrylmethylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
4-[(3-nitrobenzylidene)amino]-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol: Another triazole derivative with similar structural features.
4-[(4-hydroxy-3-methoxybenzylidene)amino]-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol: A related compound with potential antibacterial activity.
Uniqueness
The uniqueness of 4-{[(E)-9-anthrylmethylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the anthrylmethylidene group enhances its potential interactions with biological targets, making it a promising candidate for further research and development in various fields.
Properties
Molecular Formula |
C23H15ClN4S |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
4-[(E)-anthracen-9-ylmethylideneamino]-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H15ClN4S/c24-18-11-9-15(10-12-18)22-26-27-23(29)28(22)25-14-21-19-7-3-1-5-16(19)13-17-6-2-4-8-20(17)21/h1-14H,(H,27,29)/b25-14+ |
InChI Key |
JVMRZQLFQQKKKW-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/N4C(=NNC4=S)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NN4C(=NNC4=S)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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